
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a stereoisomer of malic acid, where the carbon atoms are labeled with the carbon-13 isotope. The isotopic labeling makes it particularly useful in research applications, including metabolic studies and tracing biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of malic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of labeled precursors and may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxaloacetic acid.
Reduction: The compound can be reduced to form malate or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid
Reduction: Malate
Substitution: Depending on the substituent, various derivatives can be formed.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its participation in metabolic pathways. The compound can be incorporated into the citric acid cycle, where it undergoes enzymatic transformations. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-hydroxybutanedioic acid: The non-labeled version of the compound.
(2S)-2-hydroxybutanedioic acid: The stereoisomer with the opposite configuration.
(2R)-2-hydroxy(1,2,3,4-12C4)butanedioic acid: The compound with carbon-12 instead of carbon-13.
Uniqueness
The primary uniqueness of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying biochemical pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of metabolic processes.
Propiedades
Fórmula molecular |
C4H6O5 |
|---|---|
Peso molecular |
138.06 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
Clave InChI |
BJEPYKJPYRNKOW-ROQAEYOOSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


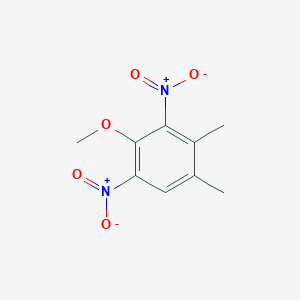



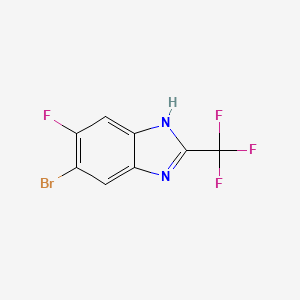
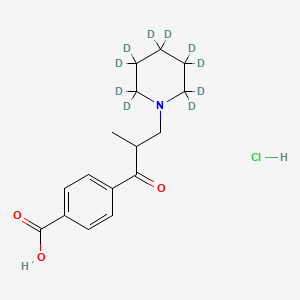
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
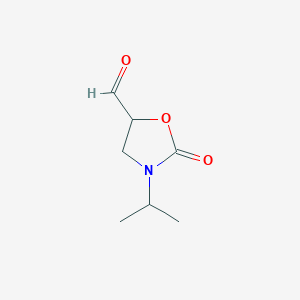
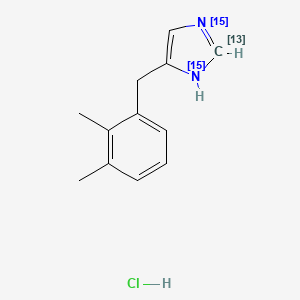
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)


